Benzo[d]oxazole-7-sulfonyl Chloride
Description
Benzo[d]oxazole-7-sulfonyl Chloride is a heterocyclic sulfonyl chloride derivative characterized by a fused benzene and oxazole ring system with a sulfonyl chloride (-SO₂Cl) functional group at the 7-position. This compound is primarily utilized in organic synthesis as a reactive intermediate for introducing sulfonamide or sulfonate groups into target molecules, particularly in pharmaceuticals and agrochemicals. Its structure imparts both aromatic stability and electrophilic reactivity, making it valuable for selective derivatization reactions.
Properties
Molecular Formula |
C7H4ClNO3S |
|---|---|
Molecular Weight |
217.63 g/mol |
IUPAC Name |
1,3-benzoxazole-7-sulfonyl chloride |
InChI |
InChI=1S/C7H4ClNO3S/c8-13(10,11)6-3-1-2-5-7(6)12-4-9-5/h1-4H |
InChI Key |
UMTOBARUDRSVJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)Cl)OC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]oxazole-7-sulfonyl Chloride typically involves the reaction of 2-aminophenol with sulfonyl chlorides under specific conditions. One common method includes the use of polyphosphoric acid (PPA) as both a catalyst and solvent . The reaction conditions often involve heating the mixture to facilitate the formation of the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]oxazole-7-sulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases like pyridine and solvents such as tetrahydrofuran (THF). Reaction conditions often involve controlled temperatures and specific catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various substituted benzoxazoles and other heterocyclic compounds .
Scientific Research Applications
Benzo[d]oxazole-7-sulfonyl Chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Benzo[d]oxazole-7-sulfonyl Chloride involves its ability to act as an electrophile in various chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is crucial in its role as a synthetic intermediate in organic chemistry .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Benzo[d]oxazole-7-sulfonyl Chloride vs. Benzoyl Chloride (C₇H₅OCl)
Structural Differences :
- Benzoyl Chloride : An acyl chloride (Ph-CO-Cl) lacking the oxazole ring and sulfonyl group.
- This compound : Contains a fused oxazole ring and sulfonyl chloride group, enhancing steric hindrance and directing reactivity toward sulfonylation.
Hazard Profile :
- Benzoyl Chloride : Highly corrosive (DOT Hazard Class 8), combustible, and releases HCl fumes upon hydrolysis .
- This compound : Expected to share corrosivity due to the -SO₂Cl group, though specific hazard data are unavailable.
This compound vs. Benzo(a)pyrene (C₂₀H₁₂)
Structural and Functional Contrasts :
- Benzo(a)pyrene: A polycyclic aromatic hydrocarbon (PAH) with five fused benzene rings, known for environmental persistence and carcinogenicity .
Physicochemical Properties :
Key Research Findings and Limitations
- Synthetic Utility : this compound’s sulfonyl group offers regioselective reactivity absent in Benzoyl Chloride, enabling complex molecule assembly.
- Hazard Gaps : While Benzoyl Chloride’s hazards are well-documented (e.g., corrosivity, flammability) , similar data for this compound require experimental validation.
- Environmental Impact : Unlike Benzo(a)pyrene, which accumulates in ecosystems , sulfonyl chlorides typically hydrolyze to less toxic sulfonic acids.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Benzo[d]oxazole-7-sulfonyl Chloride, and how do reaction conditions influence yield?
- Methodological Answer: The compound can be synthesized via nucleophilic substitution of a pre-formed benzoxazole scaffold. For example, sulfonylation at the 7-position may involve reacting benzoxazole derivatives with chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions. Solvent-free conditions with potassium carbonate, as demonstrated in benzoxazole derivative syntheses , can improve yields by reducing hydrolysis. Proper stoichiometric ratios (e.g., 1:1.2 for benzoxazole to sulfonating agent) and inert atmospheres (N₂/Ar) are critical to prevent moisture-induced degradation .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer: Use a combination of ¹H/¹³C NMR to identify aromatic protons (δ 7.5–8.5 ppm) and sulfonyl chloride signals (distinctive splitting patterns). FT-IR confirms the S=O stretch (~1360–1180 cm⁻¹) and C-Cl bonds (~750 cm⁻¹). Mass spectrometry (HRMS) provides molecular ion verification, while X-ray crystallography (if crystals are obtainable) resolves structural ambiguities .
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer: Store under anhydrous conditions (desiccated environment, sealed with molecular sieves) at 2–8°C. Use glassware dried at 120°C and syringes purged with inert gas for aliquoting. Conduct reactions in moisture-free solvents (e.g., dry DCM or THF) and monitor humidity levels (<10% RH) using in-line sensors .
Advanced Research Questions
Q. What strategies mitigate hydrolysis of the sulfonyl chloride group during reactions?
- Methodological Answer: Employ Schlenk-line techniques or gloveboxes to exclude moisture. Add molecular sieves (3Å) to reaction mixtures to sequester trace water. For aqueous workups, use ice-cold quenching (e.g., saturated NaHCO₃) to minimize contact time. In situ monitoring via Raman spectroscopy can track hydrolysis by-products (e.g., sulfonic acids) .
Q. How can computational methods predict reactivity patterns in nucleophilic substitutions?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for sulfonyl chloride reactions. Parameters like Fukui indices identify electrophilic centers, while solvent effects (PCM models) predict regioselectivity in polar aprotic solvents. Compare computed activation energies with experimental kinetic data to validate mechanisms .
Q. How to resolve contradictions in reported reaction outcomes with different coupling agents?
- Methodological Answer: Systematic screening of coupling agents (e.g., DCC vs. EDC·HCl) under standardized conditions (solvent, temperature) can identify optimal reagents. For example, EDC·HCl may reduce racemization in peptide couplings but require HOAt as an additive. Analyze by-products via HPLC-MS to determine if side reactions (e.g., sulfonamide dimerization) are reagent-specific .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
